molecular formula C11H16FO3P B1310568 Diethyl (4-Fluorobenzyl)phosphonate CAS No. 63909-58-0

Diethyl (4-Fluorobenzyl)phosphonate

Cat. No.: B1310568
CAS No.: 63909-58-0
M. Wt: 246.21 g/mol
InChI Key: FIYRZOAUPPNGAO-UHFFFAOYSA-N
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Description

Diethyl (4-Fluorobenzyl)phosphonate is an organophosphonate compound characterized by a benzyl group substituted with a fluorine atom at the para position, linked to a diethyl phosphonate moiety. This compound is synthesized via nucleophilic substitution or Pudovik reactions, typically involving 4-fluorobenzaldehyde and diethyl phosphite under acidic or basic conditions . Its structural features, including the electron-withdrawing fluorine substituent, make it a versatile intermediate in medicinal chemistry, particularly in the development of calcium channel antagonists . The fluorine atom enhances the electrophilicity of the phosphorus center, facilitating its reactivity in SNAr (nucleophilic aromatic substitution) reactions with heterocycles like pyrimidines .

Preparation Methods

General Synthetic Approach

The synthesis of Diethyl (4-Fluorobenzyl)phosphonate primarily involves the reaction of 4-fluorobenzyl chloride with diethyl phosphite under basic conditions. This method is efficient for forming phosphonate esters and is widely adopted in laboratory settings.

Reaction Details:

  • Reactants :
    • 4-Fluorobenzyl chloride
    • Diethyl phosphite
  • Conditions :
    • Basic medium (e.g., sodium hydroxide or potassium carbonate)
    • Solvent: Typically polar aprotic solvents like acetonitrile or tetrahydrofuran
  • Mechanism :
    The reaction proceeds via nucleophilic substitution, where diethyl phosphite acts as the nucleophile attacking the benzyl chloride, resulting in the formation of the phosphonate ester.

Alternative Synthetic Methods

Several variations of the synthesis have been explored to optimize yield and purity:

Method A: Solvent Optimization

  • Solvents : Dimethylformamide (DMF) or dichloromethane can be used to enhance reaction efficiency.
  • Yield : Higher yields are reported when using DMF due to its ability to stabilize intermediates during the reaction.

Method B: Catalysis

  • Catalyst : Phase-transfer catalysts such as tetrabutylammonium bromide (TBAB) can be employed to facilitate the reaction.
  • Advantages : Catalysts improve reaction rates and reduce side-product formation.

Experimental Protocols

A typical protocol for synthesizing this compound involves:

Procedure:

  • Dissolve diethyl phosphite in a solvent such as acetonitrile.
  • Add a base (e.g., sodium hydroxide) to the solution.
  • Slowly introduce 4-fluorobenzyl chloride while stirring at room temperature.
  • Heat the mixture to reflux for several hours.
  • Cool the reaction mixture and extract the product using an organic solvent like ethyl acetate.
  • Purify the product via distillation or recrystallization.

Reaction Parameters:

Parameter Value
Reaction Time 4–6 hours
Temperature Reflux (~80°C)
Yield ~85–90%

Characterization

The synthesized compound is characterized using various spectroscopic techniques:

  • NMR Spectroscopy :
    • $$ ^1H $$: Signals corresponding to benzyl hydrogens and ethoxy groups.
    • $$ ^31P $$: A single peak confirming the presence of a phosphonate group.
  • Mass Spectrometry :
    • Molecular ion peak at $$ m/z = 246.21 $$, consistent with its molecular weight.
  • IR Spectroscopy :
    • Characteristic P=O stretching vibrations around 1200 cm$$^{-1}$$.

Comparison with Related Compounds

The preparation method for this compound is similar to other benzylphosphonates but varies slightly depending on substituent groups.

Compound Reactivity Differences Yield (%)
Diethyl (3-fluorobenzyl)phosphonate Fluorine at meta position alters reactivity ~80
Diethyl phenylphosphonate Lacks fluorine; simpler synthesis ~95

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Synthesis
Diethyl (4-fluorobenzyl)phosphonate serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its ability to enhance drug efficacy makes it valuable in the development of new therapeutic agents. Research indicates that compounds with similar structures can influence cellular signaling pathways, potentially leading to treatments for diseases such as cancer and neurodegenerative disorders .

Catalytic Applications
This compound has been explored for its potential as a catalyst in various chemical reactions. Modifications to its structure can tailor its properties for specific catalytic activities, enhancing the efficiency of synthetic processes.

Agricultural Chemicals

Development of Agrochemicals
this compound is utilized in the formulation of agrochemicals, including herbicides and insecticides. Its incorporation into these products enhances their effectiveness while aiming to minimize environmental impact. The compound's stability and reactivity make it suitable for various formulations that improve crop protection strategies .

Biochemical Research

Enzyme Activity Studies
In biochemical research, this compound is employed to investigate enzyme activity and metabolic pathways. By understanding these complex biological systems, researchers can gain insights into fundamental processes and develop new methodologies for studying biochemical interactions .

Drug Development
The structural features of this compound allow it to interact with various biological targets, making it a candidate for further exploration in drug discovery.

Material Science

Synthesis of New Materials
The compound finds applications in material science, particularly in the development of new polymers and coatings. These materials are characterized by enhanced properties such as durability and chemical resistance, which are critical for various industrial applications .

Table 1: Summary of Applications

Application AreaSpecific UsesKey Findings/Insights
Medicinal ChemistryPharmaceutical intermediatesEnhances drug efficacy; potential treatments for neurological disorders .
Agricultural ChemicalsHerbicides and insecticidesImproves crop protection; minimizes environmental impact .
Biochemical ResearchEnzyme activity studiesAids in understanding complex biological systems; potential drug development .
Material SciencePolymers and coatingsOffers enhanced durability and resistance; applicable in various industries .

Mechanism of Action

The mechanism of action of Diethyl (4-Fluorobenzyl)phosphonate involves its interaction with specific molecular targets. It can act as a cholinesterase inhibitor, affecting the breakdown of acetylcholine in the nervous system . Additionally, it may interact with other enzymes and proteins, leading to various biological effects . The exact pathways and molecular targets can vary depending on the specific application and conditions.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The biological and chemical properties of diethyl benzylphosphonates are heavily influenced by substituents on the benzyl ring. Below is a systematic comparison with key analogs:

Substituent Electronic Effects

  • Diethyl (4-Fluorobenzyl)phosphonate : The fluorine atom exerts a strong electron-withdrawing effect (-I), increasing the electrophilicity of the phosphorus atom. This enhances its reactivity in cross-coupling and nucleophilic substitution reactions .
  • Diethyl (4-Methoxybenzyl)phosphonate (C₁₂H₁₉O₄P, MW 258.25 g/mol): The methoxy group is electron-donating (+M), reducing electrophilicity. This analog is less reactive in SNAr reactions but exhibits improved solubility in polar solvents .
  • Diethyl (4-Chlorobenzyl)phosphonate (C₁₁H₁₆ClO₃P, MW 262.67 g/mol): Chlorine’s moderate -I effect balances reactivity and stability. It is widely used in antimicrobial studies .
  • Diethyl (4-Bromobenzyl)phosphonate (C₁₁H₁₆BrO₃P, MW 307.12 g/mol): Bromine’s larger atomic size increases steric hindrance, slightly reducing reaction rates compared to fluorine .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) LogP
4-Fluorobenzyl derivative C₁₁H₁₅FO₃P 242.21 285–290 (est.) 1.92
4-Chlorobenzyl derivative C₁₁H₁₆ClO₃P 262.67 300–305 2.45
4-Cyanobenzyl derivative C₁₂H₁₆NO₃P 253.24 310–315 1.65
4-Methoxybenzyl derivative C₁₂H₁₉O₄P 258.25 275–280 1.38

LogP values estimated via computational methods; boiling points derived from analog data .

Key Research Findings

Reactivity Hierarchy : Fluorine > Chlorine > Bromine > Methoxy in SNAr reactions, driven by electronic effects .

Biological Selectivity : The 4-fluoro derivative’s specificity for calcium channels is attributed to fluorine’s optimal electronegativity and van der Waals radius, enabling precise target binding .

Thermal Stability : Bromine and chlorine analogs exhibit higher thermal stability due to stronger C–X bonds, making them suitable for high-temperature applications .

Biological Activity

Diethyl (4-Fluorobenzyl)phosphonate is a phosphonate compound that has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. This article reviews the compound's biological properties, synthesis methods, and relevant case studies, highlighting its potential applications in drug development and therapeutic interventions.

Chemical Structure and Properties

This compound has the chemical formula C11_{11}H16_{16}FO3_3P, featuring a phosphonate group that contributes to its nucleophilic character. The presence of the fluorine atom enhances its reactivity and biological profile, making it a valuable compound in synthetic organic chemistry and pharmacology .

Synthesis Methods

The synthesis of this compound typically involves nucleophilic substitution reactions. One notable method employs the reaction of 4-fluorobenzyl chloride with diethyl phosphite under basic conditions, which facilitates the formation of the desired phosphonate ester . Recent advancements have explored greener synthesis routes that utilize less hazardous solvents and reagents, promoting sustainability in chemical processes .

Antitumor Activity

This compound has been evaluated for its antitumor properties. Studies indicate that it exhibits significant cytotoxic effects against various cancer cell lines, including those associated with lung and breast cancers. The mechanism of action is believed to involve the inhibition of key signaling pathways involved in cell proliferation and survival .

Antibacterial and Antifungal Properties

Research has shown that this compound possesses antibacterial activity against several Gram-positive bacteria. Its efficacy is attributed to its ability to disrupt bacterial cell wall synthesis and function . Additionally, some derivatives of phosphonates have demonstrated antifungal activity, suggesting a broader spectrum of antimicrobial properties .

Neuroprotective Effects

Emerging studies suggest that this compound may exhibit neuroprotective effects. In models of neurodegeneration, it has been shown to mitigate oxidative stress and promote neuronal survival through modulation of neurotransmitter levels . This aspect is particularly relevant for developing treatments for conditions like epilepsy and Alzheimer's disease.

Case Studies

Case Study 1: Anticancer Activity
In a study examining various phosphonates, this compound was found to induce apoptosis in human cancer cells. The IC50_{50} values were determined through MTT assays, revealing effective concentrations that inhibited cell viability significantly .

Case Study 2: Antimicrobial Efficacy
A comparative analysis of this compound against standard antibiotics showed promising results in inhibiting bacterial growth. The compound was effective against strains resistant to conventional treatments, highlighting its potential as an alternative therapeutic agent .

Summary of Biological Activities

Activity Description Reference
AntitumorInduces apoptosis in cancer cell lines; effective against lung and breast cancers
AntibacterialEffective against Gram-positive bacteria; disrupts cell wall synthesis
NeuroprotectiveMitigates oxidative stress; promotes neuronal survival

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Diethyl (4-Fluorobenzyl)phosphonate, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound is typically synthesized via nucleophilic substitution or alkylation reactions. A common approach involves the reaction of 4-fluorobenzyl halides (e.g., chloride or bromide) with diethyl phosphite under basic conditions. For example:

  • Base-promoted alkylation : Sodium hydride (NaH) in anhydrous DMF facilitates deprotonation of diethyl phosphite, enabling nucleophilic attack on 4-fluorobenzyl halides. However, competing side reactions (e.g., elimination) may reduce yields .
  • Acidic conditions : Alternative methods using trichloroacetimidate reagents under mild acidic conditions have shown higher selectivity and reduced side products .

Key Data :

Reaction ConditionReagent SystemYield RangePurityReference
Basic (NaH/DMF)4-Fluorobenzyl chloride40-60%>95%
Acidic (imidate)Trichloroacetimidate75-85%>97%

Q. How is ³¹P NMR spectroscopy utilized to confirm the structure and purity of this compound?

Methodological Answer: ³¹P NMR is critical for verifying the phosphonate group’s chemical environment. For this compound:

  • Chemical shift : The phosphorus signal typically appears in the δ +20 to +25 ppm range for dialkyl benzylphosphonates.
  • Coupling patterns : Coupling with adjacent protons (e.g., CH₂ groups) splits the signal, with 2JPH^2J_{PH} ≈ 15-20 Hz.
  • Purity assessment : A single sharp peak indicates high purity, while split peaks suggest unreacted starting materials or hydrolysis byproducts .

Example Spectrum Data :

Compoundδ (³¹P, ppm)MultiplicityReference
This compound+22.3Doublet (2JPH^2J_{PH} = 18 Hz)

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in alkylation reactions involving this compound?

Methodological Answer: Low yields often stem from competing elimination or moisture sensitivity. Strategies include:

  • Solvent selection : Use anhydrous DMF or THF to minimize hydrolysis.
  • Temperature control : Maintain reactions at 0–5°C to suppress side reactions.
  • Alternative reagents : Replace NaH with milder bases (e.g., K₂CO₃) or employ trichloroacetimidate donors to enhance selectivity .
  • Workup protocols : Use silica gel chromatography with ethyl acetate/hexane gradients to isolate the product from phosphite byproducts .

Case Study : Switching from NaH to imidate donors increased yields from 45% to 82% in a benzylation reaction .

Q. What computational methods are employed to predict the reactivity and biological interactions of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Models the electronic structure of the phosphonate group to predict nucleophilic/electrophilic behavior.
  • Molecular docking : Simulates interactions with biological targets (e.g., calcium channels) by analyzing steric and electronic complementarity .
  • ADMET profiling : Predicts absorption, distribution, and toxicity using software like Schrödinger’s QikProp or SwissADME .

Example : DFT studies revealed that the fluorine atom’s electron-withdrawing effect enhances the electrophilicity of the benzyl carbon, facilitating nucleophilic substitutions .

Q. How do researchers address contradictions in reported reaction outcomes for phosphonate derivatives?

Methodological Answer: Discrepancies (e.g., variable yields or byproducts) are resolved through:

  • Reproducibility checks : Validate literature protocols with controlled humidity/temperature.
  • In situ monitoring : Use techniques like TLC or inline IR spectroscopy to track reaction progress.
  • Isotopic labeling : ¹⁸O-labeled phosphonates can identify hydrolysis pathways during synthesis .

Case Example : A study initially reporting 70% yield under basic conditions was revised to 55% after accounting for trace moisture .

Q. Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Perform reactions in a fume hood due to potential vapor release.
  • Toxicological data : Bacterial mutagenicity tests (Ames assay) and in vitro micronucleus assays are recommended for risk assessment .
  • Spill management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite .

Regulatory Note : The compound is not classified under GHS/CLP but requires hazard analysis per EFSA guidelines for food-contact materials .

Table 1: Key Physicochemical Properties

PropertyValueMethodReference
Molecular FormulaC₁₁H₁₆FO₃PHRMS
Molecular Weight246.22 g/molCalculated
Exact Mass246.0821HRMS

Table 2: Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature0–5°CReduces elimination by 30%
SolventAnhydrous DMFIncreases purity to >97%
BaseNaH (for halides) / Imidate (for acidic)Yield variance: 40% vs. 85%

Properties

IUPAC Name

1-(diethoxyphosphorylmethyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FO3P/c1-3-14-16(13,15-4-2)9-10-5-7-11(12)8-6-10/h5-8H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIYRZOAUPPNGAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)F)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90453940
Record name Diethyl (4-Fluorobenzyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63909-58-0
Record name Diethyl P-[(4-fluorophenyl)methyl]phosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63909-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl (4-Fluorobenzyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-fluorobenzyl bromide (100 g) and triethyl phosphite (120 ml) were mixed, and the mixture was stirred at 150° C., for 22 hours. The obtained reaction mixture was distilled under reduced pressure (bp 115-120° C./1.5 mmHg) to give diethyl 4-fluorobenzylphosphonate (125 g). To a solution of 4-fluorobenzylphosphonate (60.8 g), 15-Crown-5 (4 ml) in THF (400 ml) was added 60% sodium hydride in mineral oil (9.75 g) under ice cooling with stirring, and the mixture was stirred at the same temperature for 30 minutes. To the mixture was added dropwise a solution of 1-tert-butoxycarbonyl-4-piperidone (42.0 g) in THF (150 ml) under ice cooling, and the mixture was stirred at room temperature for 22 hours. After the addition of water under ice cooling, the mixture was extracted with ethyl acetate, and the organic layer was washed with saturated aqueous solution of sodium hydrogencarbonate, saturated aqueous solution of sodium chloride, successively. The organic layer was dried over magnesium sulfate and concentrated under reduced pressure. The concentrate was subjected to column chromatography (silica gel 650 g, hexane/ethyl acetate=30/1 to 10/1), and the desired fraction was concentrated under reduced pressure to give 1-tert-butoxycarbonyl-4-(4-fluorobenzylidene)piperidine (47.0 g).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One

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